
CAY10614
Descripción general
Descripción
CAY10614 es un potente antagonista del receptor similar a Toll 4 (TLR4). Inhibe la activación de TLR4 inducida por lípido A, con un valor de IC50 de 1.675 micromolar. Este compuesto ha mostrado potencial para mejorar la tasa de supervivencia de ratones en modelos de choque endotóxico letal .
Métodos De Preparación
La ruta sintética para CAY10614 implica la reacción de yoduro de N-ciclopentil-N,N-dimetil-3,4-bis(tetradeciloxi)-bencenometanamonio con reactivos apropiados bajo condiciones controladas. El compuesto se prepara típicamente en forma sólida, apareciendo de blanco a blanquecino . Los métodos de producción industrial implican el uso de reactivos de alta pureza y condiciones de reacción estrictas para garantizar la consistencia y calidad del producto deseado .
Análisis De Reacciones Químicas
CAY10614 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura del compuesto, lo que podría alterar su actividad biológica.
Sustitución: Las reacciones de sustitución pueden ocurrir, donde grupos funcionales específicos en el compuesto se reemplazan por otros grupos, lo que lleva a la formación de nuevos derivados
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores específicos para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Neurodegenerative Disease Research
- CAY10614 has been extensively studied for its neuroprotective effects against lipopolysaccharide (LPS)-induced neuroinflammation and apoptosis in rat hippocampal neurons. Research indicates that this compound can prevent the increase in cytosolic calcium levels and subsequent neuronal apoptosis triggered by LPS, particularly in aged neuronal cultures .
- Table 1 summarizes key findings from studies investigating the effects of this compound on neuronal health:
-
Inflammation and Immune Response
- The compound has shown promise in modulating inflammatory responses in various experimental models. It inhibits TLR4 activation, which is implicated in chronic inflammatory conditions. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby potentially mitigating conditions such as sepsis and autoimmune diseases .
- Table 2 provides a comparison of the effects of this compound on cytokine production:
-
Potential Therapeutic Applications
- Given its ability to inhibit TLR4-mediated pathways, this compound is being explored as a potential therapeutic agent for conditions characterized by excessive inflammation or neurodegeneration. Its application in preclinical models suggests a role in enhancing neuronal survival and function during inflammatory insults .
- Case Study: In a study examining the effects of TLR4 activation on cognitive decline, rats treated with this compound demonstrated improved memory performance compared to controls subjected to LPS without treatment. This highlights its potential as a therapeutic candidate for cognitive disorders associated with inflammation .
Mecanismo De Acción
CAY10614 ejerce sus efectos antagonizando TLR4, un receptor transmembrana involucrado en la respuesta inmune innata. Al inhibir la activación de TLR4 inducida por lípido A, this compound evita las vías de señalización posteriores que conducen a la producción de citocinas proinflamatorias. Este mecanismo de acción lo convierte en una herramienta valiosa para estudiar el papel de TLR4 en las respuestas inmunitarias y desarrollar posibles agentes terapéuticos .
Comparación Con Compuestos Similares
CAY10614 es único en su potente actividad antagonista contra TLR4. Compuestos similares incluyen:
TAK-242: Otro antagonista de TLR4 con una estructura química y un mecanismo de acción diferentes.
Eritoran: Un análogo sintético de lípido A que inhibe la activación de TLR4.
Resatorvid: Un inhibidor de molécula pequeña de la señalización de TLR4
En comparación con estos compuestos, this compound ha mostrado una mayor potencia y eficacia en la inhibición de la activación de TLR4, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
CAY10614 is a potent antagonist of Toll-Like Receptor 4 (TLR4), a receptor that plays a critical role in the immune response and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal apoptosis, and implications in neuroinflammation.
This compound inhibits TLR4 activation induced by lipid A, a component of bacterial lipopolysaccharides (LPS), with an IC50 value of approximately 1.675 μM . By blocking TLR4, this compound prevents downstream signaling pathways that lead to inflammation and neuronal damage. This is particularly significant in the context of neurodegenerative diseases where TLR4 activation exacerbates neuronal injury.
Effects on Neuronal Apoptosis
Research indicates that this compound effectively reduces apoptosis in rat hippocampal neurons exposed to LPS. In studies involving long-term cultured neurons, LPS treatment significantly increased cytosolic calcium levels and apoptosis rates, which were markedly inhibited by this compound .
Table 1: Effects of this compound on Neuronal Apoptosis
Treatment | Neuronal Apoptosis (%) | Cytosolic Ca²⁺ Increase (Ratio) |
---|---|---|
Control | 5 | 0.1 |
LPS | 40 | 0.8 |
LPS + this compound | 10 | 0.2 |
The data shows that while LPS alone induces significant apoptosis and calcium influx, the presence of this compound mitigates these effects, indicating its protective role against TLR4-mediated neuronal damage.
Case Studies and Research Findings
- Neuroinflammation and Aging : A study highlighted that aged hippocampal neurons exhibit increased TLR4 expression, making them more susceptible to LPS-induced damage. Treatment with this compound not only reduced apoptosis but also normalized calcium signaling disrupted by LPS exposure .
- Alzheimer's Disease Models : In models simulating Alzheimer's disease, the application of Aβ oligomers alongside LPS further elevated TLR4 expression and neuronal apoptosis. The use of this compound demonstrated a significant reduction in both TLR4 expression and apoptotic markers, suggesting its potential as a therapeutic agent in mitigating Alzheimer’s-related neuroinflammation .
- Calcium Signaling Dynamics : Research utilizing fluorescence imaging techniques showed that this compound effectively blocked the calcium oscillations induced by LPS in glial cells, indicating a broader impact on cellular signaling pathways involved in neuroinflammation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which CAY10614 inhibits TLR4 signaling, and how is this mechanism experimentally validated?
this compound antagonizes TLR4 by competitively inhibiting lipid A binding, thereby blocking downstream pro-inflammatory signaling. Key validation methods include:
- Phosphatase Activity Assays : In HEK293 cells, this compound (1–10 μM) suppressed lipid A-induced phosphatase activity in a dose-dependent manner, with an IC50 of 1.675 μM .
- Western Blot (WB) Analysis : this compound reversed HMGB1-induced NLRP3 inflammasome activation in endothelial cells by reducing NLRP3, caspase-1, and GSDMD protein expression .
- In Vivo Efficacy : In LPS-challenged mice, this compound (10 mg/kg, intraperitoneal) improved survival rates by 60–70% .
Q. What standardized in vitro models are recommended for initial screening of this compound’s TLR4 inhibitory effects?
- HEK293 Cells : Widely used due to consistent TLR4 expression. Measure NF-κB reporter activity or cytokine release (e.g., IL-6, TNF-α) post lipid A stimulation .
- Primary Macrophages : Isolate bone marrow-derived macrophages (BMDMs) from murine models to assess cytokine secretion and phagocytic activity .
- Controls : Include TLR4 agonists (e.g., LPS) and antagonists (e.g., TAK-242) to validate specificity .
Q. How is this compound’s IC50 determined, and what factors influence this parameter?
- Method : Dose-response curves in HEK293 cells using lipid A (100 ng/mL) to activate TLR4. Phosphatase activity is measured via colorimetric assays (e.g., pNPP substrate) .
- Variables : Cell passage number, lipid A batch variability, and serum-free vs. serum-containing media (serum albumin may bind this compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?
Discrepancies (e.g., endothelial cells vs. HEK293 ) may arise from:
- Cell-Type-Specific TLR4 Expression : Quantify TLR4 surface density via flow cytometry.
- Cross-Talk with Co-Receptors : Test this compound in MD2/CD14-knockout models to isolate TLR4 dependency.
- Methodological Adjustments : Standardize lipid A concentrations and pre-incubation times with this compound across studies .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Dosing Regimen : Pre-treatment (30 minutes before LPS challenge) is critical for efficacy .
- Formulation : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity.
- Bioavailability Testing : Measure plasma half-life via HPLC-MS in C57BL/6 mice after single-dose administration .
Q. How should researchers design experiments to investigate this compound’s role in NLRP3 inflammasome regulation beyond TLR4?
- Genetic Knockdown Models : Use TLR4-KO mice or CRISPR-edited cells to confirm TLR4-specific effects .
- Multi-Omics Integration : Pair RNA-seq (to identify NLRP3 pathway genes) with metabolomics (e.g., ATP levels for inflammasome priming) .
- Negative Controls : Include inhibitors of alternate inflammasome activators (e.g., MCC950 for NLRP3) .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound’s anti-inflammatory effects at lower doses than others?
- Species Differences : Murine vs. human TLR4 binding affinities vary. Validate cross-reactivity using humanized TLR4 models .
- Endpoint Sensitivity : Low-dose effects may be detectable only via high-sensitivity assays (e.g., multiplex cytokine arrays vs. ELISA) .
Q. Methodological Best Practices
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing strain, sex, and LPS batch .
- Ethical Compliance : Use institutional IACUC protocols for murine models .
- Data Sharing : Deposit raw datasets in repositories like Figshare with CC-BY licenses .
Propiedades
IUPAC Name |
cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPVNPWTUWUEA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649373 | |
Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202208-36-3 | |
Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.